molecular formula C15H17N3 B12075227 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline

4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline

Cat. No.: B12075227
M. Wt: 239.32 g/mol
InChI Key: PQCWGMVIIZZANA-UHFFFAOYSA-N
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Description

4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-boronic acid with pyrrolidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its ability to fit into hydrophobic pockets of proteins. The compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)aniline
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
  • 4-(Pyrrolidin-1-ylcarbonyl)aniline

Uniqueness

4-(6-(Pyrrolidin-1-yl)pyridin-3-yl)aniline is unique due to the specific positioning of the pyrrolidine ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural arrangement can lead to different binding modes and interactions compared to other similar compounds.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-(6-pyrrolidin-1-ylpyridin-3-yl)aniline

InChI

InChI=1S/C15H17N3/c16-14-6-3-12(4-7-14)13-5-8-15(17-11-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,16H2

InChI Key

PQCWGMVIIZZANA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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